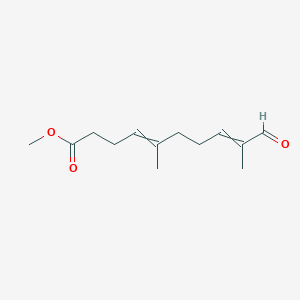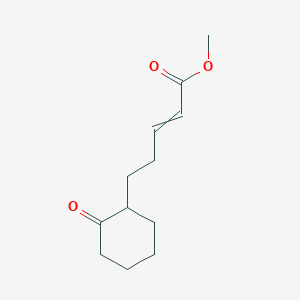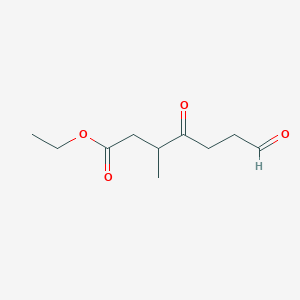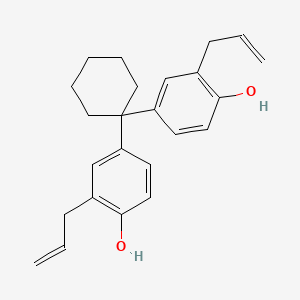![molecular formula C23H24O2 B14311986 1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene CAS No. 114262-85-0](/img/structure/B14311986.png)
1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a central propane chain substituted with phenyl groups and linked through oxymethylene bridges to benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene typically involves the following steps:
Starting Materials: Benzyl chloride and phenylpropane derivatives are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxymethylene bridges.
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxymethylene bridges to methylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene bridges and phenyl groups allow for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(3-Methylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]diethylbenzene
Uniqueness
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of oxymethylene bridges enhances its reactivity and potential for functionalization compared to similar compounds.
Eigenschaften
CAS-Nummer |
114262-85-0 |
|---|---|
Molekularformel |
C23H24O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3,3-bis(phenylmethoxy)propylbenzene |
InChI |
InChI=1S/C23H24O2/c1-4-10-20(11-5-1)16-17-23(24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI-Schlüssel |
BJYDJZICVZJUAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


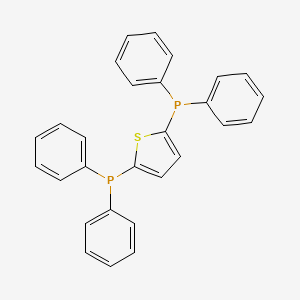



![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)


